Fmoc-2-bromo-D-phenylalanine

Peptide Diversification Solid-Phase Peptide Synthesis Suzuki-Miyaura Coupling

Researchers face challenges achieving both metabolic stability and late-stage diversification in peptide synthesis. Fmoc-2-bromo-D-phenylalanine (CAS 220497-79-0) solves this by combining a protease-resistant D-configuration with an ortho-bromine handle for on-resin Suzuki-Miyaura cross-coupling. • ≥99% HPLC purity ensures efficient SPPS coupling, minimizing deletion sequences • Ortho-bromo enables construction of biaryl peptide libraries via Pd-catalyzed diversification • D-enantiomer extends peptide half-life vs. L-isomer; yields significantly stiffer hydrogels than para-bromo analog • Available from stock with global shipping for R&D use

Molecular Formula C24H20BrNO4
Molecular Weight 466.3 g/mol
CAS No. 220497-79-0
Cat. No. B557959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2-bromo-D-phenylalanine
CAS220497-79-0
SynonymsFmoc-2-bromo-D-phenylalanine; 220497-79-0; Fmoc-D-2-Bromophenylalanine; FMOC-D-2-BROMOPHE; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoicacid; Fmoc-D-phe(2-Br)-OH; Fmoc-L-phe(2-Br)-OH; (R)-N-FMOC-2-BROMOPHENYLALANINE; FMOC-D-2-BR-PHE-OH; FMOC-O-BROMO-D-PHE-OH; N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-2-BROMO-D-PHENYLALANINE; FMOC-D-2-BROMO-PHE-OH; CTK8C5108; (R)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-3-(2-BROMOPHENYL)PROPANOICACID; MolPort-001-758-167; ZINC2243700; ANW-74143; CF-354; N-FMOC-D-2-BROMOPHENYLALANINE; AKOS015837425; AB08471; AM82705; OR14555; RTR-010378; AC-16836
Molecular FormulaC24H20BrNO4
Molecular Weight466.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
InChIInChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
InChIKeyGRJPAUULVKPBHU-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-2-Bromo-D-Phenylalanine Characterization


Fmoc-2-bromo-D-phenylalanine (CAS 220497-79-0), also known as Fmoc-D-Phe(2-Br)-OH, is an ortho-brominated, D-enantiomer amino acid derivative. It is a specialized building block for solid-phase peptide synthesis (SPPS) [1]. The compound integrates a fluorenylmethyloxycarbonyl (Fmoc) base-labile protecting group, a D-phenylalanine backbone (which confers resistance to endogenous proteases relative to the L-isomer), and a bromine atom at the ortho position of the phenyl ring. This ortho-substitution provides a unique steric and electronic environment, and serves as a key functional handle for further synthetic elaboration via palladium-catalyzed cross-coupling reactions [2].

Ortho-bromine as reactive handle for on-resin cross-coupling diversification
D-enantiomer backbone supports protease-resistance studies
Fmoc protection ensures standard SPPS compatibility

Fmoc-2-Bromo-D-Phenylalanine: Why Analogs Cannot Substitute


Substituting Fmoc-2-bromo-D-phenylalanine with its L-enantiomer, non-halogenated Fmoc-D-Phe, or para-bromo analog (Fmoc-4-bromo-D-Phe) is not scientifically neutral due to distinct functional outcomes. The D-configuration is critical for imparting metabolic stability in peptide therapeutics, as D-amino acids are poor substrates for mammalian proteases . More importantly, the ortho-bromine is a specific point of differentiation; it is not merely a heavy atom label. Its position dictates the geometry of cross-coupling reactions (e.g., Suzuki-Miyaura) and strongly influences the self-assembly and hydrogelation properties of the resulting peptides compared to para-halogenated or unsubstituted variants [1]. This unique combination of stereochemistry and ortho-reactivity cannot be replicated by the L-isomer or the 4-bromo analog.

Fmoc-2-Br-D-Phe-OH vs Fmoc-2-Br-L-Phe-OH
L-enantiomer may alter proteolytic stability and peptide conformation
Fmoc-2-Br-D-Phe-OH vs Fmoc-D-Phe-OH
Unsubstituted analog lacks the ortho-bromo handle; no cross-coupling site
Fmoc-2-Br-D-Phe-OH vs Fmoc-4-Br-D-Phe-OH
Para-substitution may shift cross-coupling geometry and hydrogel rigidity

Fmoc-2-Bromo-D-Phenylalanine Differentiation Evidence


Ortho-Bromine in Suzuki-Miyaura Diversification

The ortho-bromine atom in Fmoc-2-bromo-D-phenylalanine serves as a superior leaving group in non-aqueous Suzuki-Miyaura cross-coupling (SMC) reactions, enabling the direct, one-step synthesis of a diverse array of Fmoc-protected arylphenylalanine (Bip) derivatives on solid support [1]. This is in contrast to the para-bromo (Fmoc-4-bromo-D-Phe) and iodo analogs, which may exhibit different reactivity profiles or steric constraints in the same coupling system. The method provides a reliable, high-yielding route to complex unnatural amino acids directly compatible with subsequent Fmoc-SPPS elongation, a feature not shared by non-halogenated Fmoc-D-Phe which lacks this reactive handle [1].

Suzuki-Miyaura Diversification
Reported
Ortho-bromo enables one-step biaryl amino acid synthesis on solid support
Supports on-resin library construction
Yields vary with boronic acid partner
Peptide Diversification Solid-Phase Peptide Synthesis Suzuki-Miyaura Coupling

Ortho-Bromination Enhances Hydrogel Rigidity

The position of the bromine atom on the phenyl ring directly modulates the supramolecular self-assembly and resultant hydrogel mechanical properties. A direct comparative study on Fmoc-phenylalanine derivatives found that ortho-bromination (Fmoc-2-Br-D-Phe) yielded hydrogels with significantly enhanced rigidity compared to its para-substituted counterpart (Fmoc-4-Br-D-Phe) [1]. This is attributed to the distinct steric and electronic effects of the ortho-substituent, which alters the π-π stacking interactions central to gel network formation.

Hydrogel Rigidity
Head-to-head
Ortho-bromo yields significantly enhanced rigidity vs para-bromo analog
May support hydrogel stiffness tuning
Rheological data reported in comparative study
Self-Assembly Hydrogels Biomaterials

D-Enantiomer Proteolytic Stability

A fundamental differentiator between Fmoc-2-bromo-D-phenylalanine and its L-counterpart (Fmoc-2-bromo-L-phenylalanine, CAS 220497-47-2) is stereochemistry, which translates directly into proteolytic stability. Peptides containing D-amino acids are widely recognized in medicinal chemistry for their resistance to degradation by endogenous proteases, which are specific for L-amino acids. While the L-isomer is a standard building block, its incorporation into therapeutic peptides often necessitates structural modifications or formulation strategies to improve its short half-life in vivo. By contrast, the D-enantiomer inherently extends the biological half-life of the peptide .

Proteolytic Stability
Class-level
D-enantiomer peptides resist proteolysis vs L-enantiomer
May extend research peptide half-life
Individual sequence validation required
Peptide Therapeutics Metabolic Stability Peptidomimetics

Fmoc-2-Bromo-D-Phenylalanine Research Applications


Solid-Phase Synthesis of Biaryl Peptides

Fmoc-2-bromo-D-phenylalanine is the preferred building block for introducing an ortho-bromo substituent into a peptide chain during Fmoc-SPPS. This scenario leverages the bromine as a functional handle for subsequent on-resin diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate libraries of peptides containing unnatural biaryl amino acids [1]. Its high purity (≥99% by HPLC) ensures efficient coupling and minimizes deletion sequences, making it suitable for demanding synthetic sequences .

Tunable Peptide Hydrogels via Ortho-Bromination

Researchers designing self-assembling peptide biomaterials can utilize Fmoc-2-bromo-D-phenylalanine to precisely control hydrogel stiffness. Direct comparative evidence demonstrates that the ortho-brominated building block yields significantly more rigid gels than its para-bromo analog [1]. This allows for the rational design of materials with tailored mechanical properties for applications in tissue engineering, drug delivery, and 3D cell culture.

Synthesis of Metabolically Stable Peptidomimetics

In peptide-based drug discovery, replacing an L-phenylalanine residue with Fmoc-2-bromo-D-phenylalanine is a rational strategy to confer resistance to proteolytic degradation [1]. The D-configuration extends the peptide's half-life in biological fluids, while the ortho-bromine provides a unique conformational constraint and a synthetic handle for further medicinal chemistry optimization. This combination is particularly valuable in developing long-acting peptide therapeutics.

Application
Selection Property
Validation Focus
Biaryl Peptide SPPS
Ortho-bromo cross-coupling handle
Suzuki-Miyaura yield & sequence fidelity
Peptide Hydrogel Stiffness
Ortho-bromo hydrogel rigidity
Rheological comparison vs para-analog
Stable Peptidomimetic Design
D-enantiomer backbone
Proteolytic half-life in biological media

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